2-Naphthylglycolic acid

Chiral resolution Diastereomeric salt formation Crystal engineering

Resolution of p-substituted 1-arylethylamines often fails with mandelic acid due to limited aromatic surface for CH/π interactions. 2-Naphthylglycolic acid (2-NGA) is a rationally designed resolving agent that addresses this limitation. • Superior chiral recognition via extended naphthyl ring enabling supramolecular hydrogen-bond sheet formation. • X-ray crystallography-confirmed CH/π stabilization of less-soluble diastereomeric salts-a mechanism absent in mandelic acid-based resolutions. • Excellent resolving ability across diverse p-substituted 1-arylethylamines and broader chiral primary amine substrates, reducing multi-agent inventory needs.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 14289-44-2
Cat. No. B175758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthylglycolic acid
CAS14289-44-2
Synonyms2-Naphthylglycolic acid
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
InChIInChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)
InChIKeyUJDJTWLEXYIASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthylglycolic Acid Chiral Resolving Agent


2-Naphthylglycolic acid (2-NGA; 2-hydroxy-2-(naphthalen-2-yl)acetic acid) is a chiral α-hydroxy carboxylic acid that functions as a lipophilic isostere of mandelic acid . The compound exists as enantiopure (R)- and (S)-forms, each with molecular formula C₁₂H₁₀O₃ and molecular weight 202.21 g/mol . 2-NGA was rationally designed as a tailored acidic resolving agent based on crystal engineering principles, specifically to address the resolution of p-substituted 1-arylethylamines .

✓ Designed chiral resolving agent for p-substituted 1-arylethylamines via molecular length matching
✓ Lipophilic naphthyl isostere of mandelic acid with reported CH/π interaction mechanism
✓ Reported broad utility across diverse chiral primary amines beyond designed substrate class

2-Naphthylglycolic Acid vs. Generic Substitutes


Simple substitution with mandelic acid (MA) or other α-hydroxy acids is not scientifically justifiable for applications requiring robust chiral recognition of aromatic amines. 2-NGA was explicitly designed to overcome the structural limitations of MA; the rigid, extended naphthyl group enables supramolecular hydrogen-bond sheet formation and CH/π interaction networks that are sterically and energetically inaccessible to the smaller phenyl ring of MA [1]. X-ray crystallographic studies confirm that these CH/π interactions play an intrinsic role in stabilizing less-soluble diastereomeric salts, a mechanism absent in MA-based resolutions [2]. Consequently, using MA where 2-NGA is specified will result in lower resolution efficiency, reduced enantiomeric excess, and potentially failed separations for p-substituted 1-arylethylamines and broader chiral primary amine substrates.

Mandelic acid lacks the naphthyl CH/π interaction network essential for stabilizing less-soluble diastereomeric salts; enantiomeric excess may decrease.
Smaller phenyl ring of mandelic acid cannot support supramolecular hydrogen-bond sheet formation observed with 2-NGA, potentially altering resolution efficiency.
Substrate scope mismatch: mandelic acid shows limited performance with p-substituted 1-arylethylamines, where 2-NGA was specifically tailored.

2-Naphthylglycolic Acid Performance Evidence


CH/π Interaction Advantage Over Mandelic Acid

In a rational design study, enantiopure 2-NGA demonstrated superior chiral recognition ability compared to mandelic acid (MA) when resolving racemic amines. X-ray crystallographic analyses of less- and more-soluble diastereomeric salts revealed that CH/π interactions play an intrinsic role in chiral recognition for 2-NGA, a stabilization mechanism that is not available to MA due to its smaller phenyl group [1].

Chiral Recognition
Method context
2-NGA: CH/π interactions stabilize less-soluble salt
Mandelic acid: no CH/π contribution
Reported structural recognition mechanism
X-ray crystallographic evidence; numeric superiority not quantified
Chiral resolution Diastereomeric salt formation Crystal engineering

Baseline Scaffold for 6-MNGA Optimization

6-Methoxy-2-naphthylglycolic acid (6-MNGA) was designed as a derivative of 2-NGA and showed better chiral recognition ability for racemic 1-arylethylamines than the prototype 2-NGA [1]. This cross-study comparison establishes 2-NGA as the foundational scaffold from which improved variants were derived, confirming its role as the essential baseline reference compound for structure-activity relationship studies in this resolving agent class.

Scaffold Comparison
Cross-study comparable
2-NGA: Baseline scaffold
6-MNGA: improved chiral recognition
Foundational reference for SAR studies
Derivative optimization confirms parent scaffold role
Resolving agent design Methoxy substitution effect CH/π interaction enhancement

Broad Scope for p-Substituted 1-Arylethylamines

Enantiopure 2-NGA demonstrated excellent resolving ability for a wide variety of p-substituted 1-arylethylamines, a substrate class for which it was specifically tailored . The design criterion—matching molecular length between racemate and resolving agent to enable effective van der Waals interactions—was validated by the compound's performance across multiple p-substituted derivatives.

Substrate Scope
Class-level inference
Tailored for p-substituted 1-arylethylamines; high resolution reported
Molecular length-matched design validated
Qualitative scope; exact ee data not provided
Optical resolution 1-Arylethylamines Tailored resolving agent

Extended Applicability to Diverse Primary Amines

Beyond its designed substrate class, enantiopure 2-NGA was found to have excellent resolution ability for a wide variety of chiral primary amines [1]. X-ray crystallographic analyses revealed that this broad applicability arises from the formation of a supramolecular hydrogen-bond sheet with the primary amine, coupled with an infinite chain of CH/π interactions between the naphthyl group and the aromatic group of the amine [1].

Broad Applicability
Class-level inference
Effective across diverse primary amines via supramolecular H-bond sheet and CH/π chain
Versatile chiral resolution workflow
Crystallographic evidence supports broad scope
Primary amine resolution Supramolecular hydrogen-bond sheet Broad-spectrum resolving agent

2-Naphthylglycolic Acid Application Scenarios


p-Substituted 1-Arylethylamine Resolution

2-NGA is the resolving agent of choice for p-substituted 1-arylethylamines, a substrate class for which it was specifically designed based on molecular length-matching criteria . The compound's excellent resolving ability across a wide variety of p-substituted derivatives makes it suitable for pharmaceutical intermediate purification where high enantiomeric excess is required.

Broad-Spectrum Primary Amine Resolution

Laboratories requiring a single acidic resolving agent capable of separating diverse chiral primary amines should procure 2-NGA based on its demonstrated excellent resolution ability for a wide variety of chiral primary amines . This broad applicability reduces the need for maintaining multiple resolving agents in inventory.

Crystal Engineering & Resolving Agent Design

2-NGA serves as the foundational reference scaffold for structure-activity relationship studies in acidic resolving agent development, as evidenced by its use as the prototype for designing improved variants such as 6-MNGA . Procurement of 2-NGA is essential for reproducing literature methods and establishing baseline performance in comparative studies.

CH/π Interaction Mechanistic Studies

2-NGA is uniquely suited for fundamental studies of CH/π interactions in crystalline diastereomeric salts, as X-ray crystallographic analyses have confirmed that these non-covalent interactions play an intrinsic role in chiral recognition for this compound . The rigid naphthyl group provides a well-defined aromatic surface for probing CH/π stabilization energies.

Application
Selection Property
Validation Focus
p-Substituted 1-arylethylamine resolution
Tailored naphthyl-lipophilic isostere
Enantiomeric excess and substrate scope verification
Broad primary amine resolution
Supramolecular hydrogen-bond sheet formation
Versatility across structurally diverse amines
Crystal engineering and SAR studies
Baseline scaffold for derivative design
Method reproducibility and comparative performance
CH/π interaction mechanistic studies
Well-defined aromatic naphthyl surface
Crystallographic analysis of stabilization energies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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